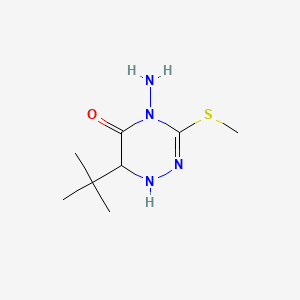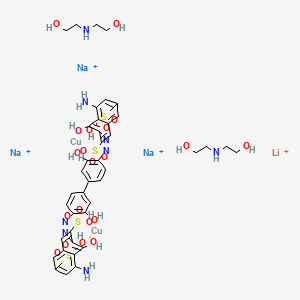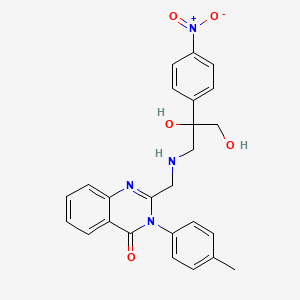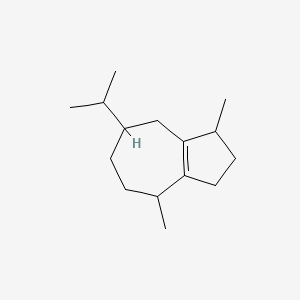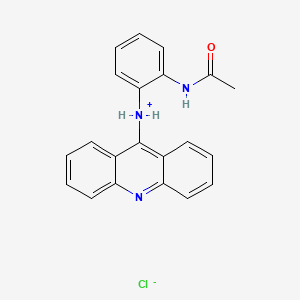
2'-(9-Acridinylamino)acetanilide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’-(9-Acridinylamino)acetanilide hydrochloride is a chemical compound that combines the structural features of acridine and acetanilide Acridine is a nitrogen-containing heterocyclic compound known for its fluorescent properties, while acetanilide is an aromatic amide
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(9-Acridinylamino)acetanilide hydrochloride typically involves the acetylation of aniline followed by the introduction of the acridine moiety. The general synthetic route can be summarized as follows:
-
Acetylation of Aniline: : Aniline is reacted with acetic anhydride in the presence of an acid catalyst to form acetanilide. The reaction is carried out under reflux conditions to ensure complete conversion. [ \text{C}_6\text{H}_5\text{NH}_2 + (\text{CH}_3\text{CO})_2\text{O} \rightarrow \text{C}_6\text{H}_5\text{NHCOCH}_3 + \text{CH}_3\text{COOH} ]
-
Introduction of Acridine Moiety: : The acetanilide is then reacted with 9-chloroacridine in the presence of a base to form 2’-(9-Acridinylamino)acetanilide. The reaction is typically carried out in an organic solvent such as ethanol or dimethylformamide (DMF). [ \text{C}_6\text{H}_5\text{NHCOCH}_3 + \text{C}_13\text{H}_8\text{ClN} \rightarrow \text{C}_6\text{H}_5\text{NHCOCH}_3\text{C}_13\text{H}_8\text{N} + \text{HCl} ]
-
Formation of Hydrochloride Salt: : The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid. [ \text{C}_6\text{H}_5\text{NHCOCH}_3\text{C}_13\text{H}_8\text{N} + \text{HCl} \rightarrow \text{C}_6\text{H}_5\text{NHCOCH}_3\text{C}_13\text{H}_8\text{N}\text{HCl} ]
Industrial Production Methods
Industrial production of 2’-(9-Acridinylamino)acetanilide hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
化学反応の分析
Types of Reactions
2’-(9-Acridinylamino)acetanilide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically affects the aromatic rings, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions can reduce the carbonyl group in the acetanilide moiety to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acridine moiety. Common reagents for these reactions include halogens and nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogens (Cl₂, Br₂), nucleophiles (amines, thiols)
Major Products Formed
Oxidation: Quinones and other oxidized derivatives
Reduction: Alcohols and reduced derivatives
Substitution: Substituted acridine derivatives
科学的研究の応用
2’-(9-Acridinylamino)acetanilide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various analytical techniques due to its strong fluorescence properties.
Biology: Employed in the study of DNA intercalation and as a potential anticancer agent due to its ability to bind to DNA.
Medicine: Investigated for its potential use in chemotherapy and as an antimicrobial agent.
Industry: Utilized in the synthesis of dyes and pigments due to its vibrant color and stability.
作用機序
The mechanism of action of 2’-(9-Acridinylamino)acetanilide hydrochloride involves its interaction with biological macromolecules, particularly DNA. The compound intercalates between the base pairs of DNA, disrupting the normal structure and function of the DNA molecule. This intercalation can inhibit DNA replication and transcription, leading to cell death. The molecular targets include DNA and various enzymes involved in DNA metabolism.
類似化合物との比較
Similar Compounds
Acetanilide: An aromatic amide with analgesic and antipyretic properties.
9-Aminoacridine: A fluorescent dye used in biological staining and as an antiseptic.
Ethyl 2-(9-Acridinylamino)benzoate: A similar compound with a benzoate ester group instead of the acetanilide moiety.
Uniqueness
2’-(9-Acridinylamino)acetanilide hydrochloride is unique due to its combined structural features of acridine and acetanilide, which confer both fluorescent properties and biological activity. This dual functionality makes it a valuable compound in various scientific and industrial applications.
特性
CAS番号 |
75775-85-8 |
|---|---|
分子式 |
C21H18ClN3O |
分子量 |
363.8 g/mol |
IUPAC名 |
(2-acetamidophenyl)-acridin-9-ylazanium;chloride |
InChI |
InChI=1S/C21H17N3O.ClH/c1-14(25)22-19-12-6-7-13-20(19)24-21-15-8-2-4-10-17(15)23-18-11-5-3-9-16(18)21;/h2-13H,1H3,(H,22,25)(H,23,24);1H |
InChIキー |
OZDBDUDRHDXUMC-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC=CC=C1[NH2+]C2=C3C=CC=CC3=NC4=CC=CC=C42.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


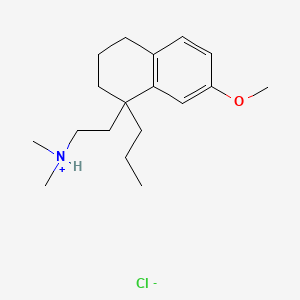
![[(2R,3S,4S,5R,6R)-5-acetyloxy-3,4,6-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B13774332.png)

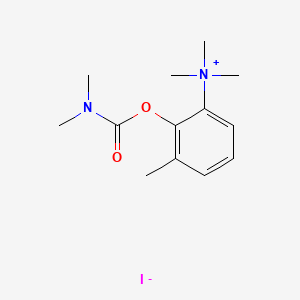
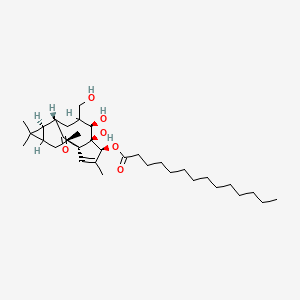
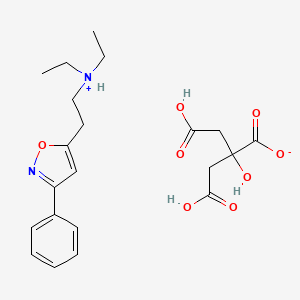
![N-[2-[(2,6-Dibromo-4-nitrophenyl)azo]-5-[[2-(2-ethoxyethoxy)ethyl]ethylamino]phenyl]acetamide](/img/structure/B13774358.png)
![4-Fluoro-2-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]-2H-indazole-7-carboxamide](/img/structure/B13774362.png)

![Acetamide, N-[2-[(2-bromo-4-nitrophenyl)azo]-5-[[2-(2,5-dioxo-1-pyrrolidinyl)ethyl]ethylamino]phenyl]-](/img/structure/B13774377.png)
